3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid
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Overview
Description
3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid is an organic compound notable for its unique structural elements that combine multiple functional groups. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential bioactivity and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid can involve several synthetic routes. A typical approach might include the following steps:
Formation of the Pyrrole Ring: : A condensation reaction between a suitable dicarbonyl compound and ammonia or an amine could form the pyrrole ring.
Pyrazole Ring Synthesis: : The pyrazole ring can be synthesized by cyclization of a 1,3-diketone with hydrazine or its derivatives.
Coupling Reactions: : The two rings (pyrrole and pyrazole) can be linked via various coupling reactions, such as palladium-catalyzed cross-coupling.
Introduction of the Prop-2-enoic Acid Moiety: : This step can involve the Heck reaction or other suitable methodologies for incorporating the acrylic acid fragment.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow techniques and optimized catalytic processes to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the methyl groups, resulting in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: : Reduction reactions may reduce the double bond in the prop-2-enoic acid moiety, yielding saturated derivatives.
Substitution: : The aromatic rings in the structure can undergo various electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Catalytic hydrogenation or the use of hydride donors like sodium borohydride.
Substitution: : Typical conditions involve the use of Friedel-Crafts catalysts, Lewis acids, or other suitable electrophiles.
Major Products
Oxidized derivatives with added functionality
Reduced products featuring hydrogenation at the double bonds
Substituted aromatic compounds with additional functional groups
Scientific Research Applications
3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid finds applications across multiple scientific domains:
Chemistry: : As a building block for synthesizing complex organic molecules and polymers.
Biology: : Potential use as a biochemical probe or in the study of biological pathways due to its bioactive structure.
Medicine: : Investigation into its therapeutic potential, particularly as an anti-inflammatory or anticancer agent.
Industry: : Use in materials science for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action in biological systems involves:
Molecular Targets: : It may target specific enzymes or receptors, modifying their activity.
Pathways Involved: : Interaction with cellular pathways related to inflammation, cell division, or signal transduction, altering biological responses.
Comparison with Similar Compounds
Comparing 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid with similar compounds:
Similar Compounds: : 2-(5-methyl-1H-pyrrol-3-yl)acrylic acid, 3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid.
Uniqueness: : The presence of both pyrazole and pyrrole rings, along with the specific substituents, grants unique electronic and steric properties, enhancing its reactivity and biological activity compared to simpler analogues.
Properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(7-8-16-18)17-11(3)9-13(12(17)4)5-6-15(19)20/h5-10H,1-4H3,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHYWSNYXMWQZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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